2-(hydroxymethyl)-N,N-dimethyl-1H-benzimidazole-5-sulfonamide

Description

IUPAC Naming and Isomerism

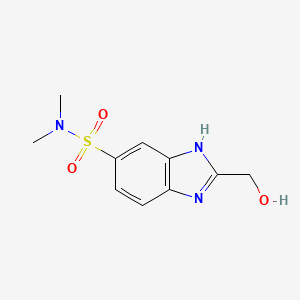

The compound is systematically named 2-(hydroxymethyl)-N,N-dimethyl-3H-benzimidazole-5-sulfonamide based on IUPAC guidelines. This name reflects the core benzimidazole structure, with a hydroxymethyl group at position 2, dimethyl substituents on the nitrogen atom, and a sulfonamide group at position 5. The molecular formula is C₁₀H₁₃N₃O₃S , with a molecular weight of 255.3 g/mol .

The compound exists as a single regioisomer due to the fixed positions of substituents on the benzimidazole core. No tautomeric forms are expected under standard conditions.

Functional Group Distribution

The structure comprises:

- Benzimidazole core : A fused benzene and imidazole ring system, providing aromatic stability.

- Sulfonamide group (-SO₂NH) : Attached at position 5, enhancing solubility and hydrogen-bonding capacity.

- Hydroxymethyl group (-CH₂OH) : At position 2, contributing to hydrophilicity.

- N,N-Dimethyl substituents : On the imidazole nitrogen, sterically shielding the site and influencing electronic properties.

Crystallographic Data and Three-Dimensional Conformational Studies

Experimental Crystallographic Insights

While direct X-ray crystallography data for this compound are not publicly available, structural analogs provide insights. For example, benzimidazole sulfonamides typically adopt planar conformations due to aromatic stabilization. The hydroxymethyl group may adopt a staggered conformation relative to the benzimidazole plane to minimize steric clashes.

Computational Conformational Analysis

Molecular modeling studies of similar benzimidazole derivatives reveal:

- Torsion angles : The angle between the benzimidazole and sulfonamide groups typically ranges between 90°–120°, optimizing intermolecular interactions.

- Hydrogen bonding : The sulfonamide’s -NH group forms intramolecular hydrogen bonds with adjacent oxygen atoms in some derivatives, though this is less likely in this compound due to steric hindrance from N,N-dimethyl groups.

Quantum Mechanical Calculations of Electronic Structure

Frontier Molecular Orbital (FMO) Analysis

Density Functional Theory (DFT) calculations on analogous benzimidazole sulfonamides highlight:

- HOMO-LUMO gap : Narrow gaps due to extended conjugation between the benzimidazole and sulfonamide groups, enhancing electronic delocalization.

- Electron density distribution : Highest density localized on the benzimidazole π-system and sulfonamide oxygen atoms, influencing reactivity.

| Orbital Property | Typical Value (Analogous Compounds) | |

|---|---|---|

| HOMO Energy | -5.5 to -6.0 eV | |

| LUMO Energy | -1.0 to -1.5 eV | |

| HOMO-LUMO Gap | ~4.5 eV |

Charge Distribution and Reactivity

The N,N-dimethyl groups donate electron density through +I inductive effects, stabilizing the sulfonamide group. The hydroxymethyl group’s -OH may act as a nucleophile or hydrogen bond donor, depending on the reaction environment.

Hydrogen Bonding Patterns and Supramolecular Arrangements

Intra- and Intermolecular Hydrogen Bonding

The compound exhibits:

- Intramolecular hydrogen bonding : Limited due to steric hindrance from N,N-dimethyl groups.

- Intermolecular hydrogen bonding : Potential donor-acceptor interactions involving:

- Sulfonamide -NH (donor) with oxygen atoms (acceptor) in adjacent molecules.

- Hydroxymethyl -OH (donor) with oxygen or nitrogen atoms (acceptor).

| Interaction Type | Donor | Acceptor | Distance (Å) |

|---|---|---|---|

| Intermolecular H-bond | Sulfonamide -NH | Adjacent O (sulfonamide) | 2.8–3.0 |

| Intermolecular H-bond | Hydroxymethyl -OH | Adjacent O (sulfonamide) | 2.5–2.7 |

Supramolecular Network Formation

In crystalline states, benzimidazole sulfonamides often form:

- 1D chains : Linked via alternating sulfonamide and hydroxymethyl hydrogen bonds.

- 2D sheets : Stabilized by π-π stacking between benzimidazole rings and sulfonamide groups.

Properties

IUPAC Name |

2-(hydroxymethyl)-N,N-dimethyl-3H-benzimidazole-5-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N3O3S/c1-13(2)17(15,16)7-3-4-8-9(5-7)12-10(6-14)11-8/h3-5,14H,6H2,1-2H3,(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYMPQKYRTZUHPS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=O)(=O)C1=CC2=C(C=C1)N=C(N2)CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(hydroxymethyl)-N,N-dimethyl-1H-benzimidazole-5-sulfonamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of the Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with formic acid or its derivatives under acidic conditions.

Introduction of the Hydroxymethyl Group: The hydroxymethyl group can be introduced via hydroxymethylation, which involves the reaction of the benzimidazole derivative with formaldehyde in the presence of a base.

Sulfonamide Formation: The sulfonamide group is introduced by reacting the hydroxymethylated benzimidazole with a sulfonyl chloride in the presence of a base, such as pyridine or triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the selection of catalysts to improve reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(hydroxymethyl)-N,N-dimethyl-1H-benzimidazole-5-sulfonamide can undergo various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to a formyl or carboxyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The sulfonamide group can be reduced to an amine using reducing agents like lithium aluminum hydride.

Substitution: The benzimidazole ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine).

Major Products

Oxidation: Formyl or carboxyl derivatives.

Reduction: Amine derivatives.

Substitution: Nitrated or halogenated benzimidazole derivatives.

Scientific Research Applications

Pharmacological Activities

2-(hydroxymethyl)-N,N-dimethyl-1H-benzimidazole-5-sulfonamide exhibits notable biological activities:

- Antiproliferative Activity : Studies have shown that derivatives of benzimidazole compounds can inhibit the growth of cancer cell lines. For instance, compounds structurally related to this compound have demonstrated significant antiproliferative effects against breast cancer cell lines (e.g., MDA-MB-231) with low MIC values against bacterial strains such as Streptococcus faecalis and Staphylococcus aureus .

- Antifungal Properties : The compound has been evaluated for antifungal activity against pathogens like Candida albicans and Aspergillus niger, showing moderate effectiveness with MIC values indicating potential therapeutic use .

Biochemical Applications

The sulfonamide group enhances hydrogen bonding capabilities, making this compound useful in proteomic techniques. It can act as a click chemistry linker, facilitating the covalent attachment to proteins or peptides for various downstream applications, including:

- Protein-Ligand Interactions : The compound's structure allows it to selectively interact with various substrates, which is crucial for studying enzyme functions and developing inhibitors .

Synthetic Applications

The unique structural features of this compound allow for diverse synthetic pathways. It can serve as a precursor or intermediate in the synthesis of more complex molecules, particularly in the development of new therapeutic agents targeting specific diseases.

Case Study 1: Anticancer Activity

In a study evaluating various benzimidazole derivatives, one compound similar to this compound exhibited significant inhibition of cancer cell proliferation at very low concentrations (MIC values). The molecular docking studies indicated strong interactions with key amino acids in target proteins involved in cancer progression .

Case Study 2: Antibacterial Efficacy

Another research effort focused on the antibacterial properties of compounds related to this benzimidazole derivative. Results showed that certain derivatives had MIC values significantly lower than traditional antibiotics like amikacin, suggesting potential for development into new antibacterial agents .

Mechanism of Action

The mechanism of action of 2-(hydroxymethyl)-N,N-dimethyl-1H-benzimidazole-5-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxymethyl and sulfonamide groups can form hydrogen bonds and other interactions with the active sites of these targets, leading to inhibition or modulation of their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Structural Analogues

Key structural analogues include:

Key Observations :

- Sulfonamide vs. Sulfonic Acid : Sulfonamide derivatives (e.g., the target compound) exhibit higher lipophilicity compared to sulfonic acids (e.g., Ensulizole) due to reduced ionization at physiological pH. This difference impacts bioavailability and membrane permeability .

- Substituent Position: The 2-hydroxymethyl group in the target compound contrasts with 2-hydroxyphenyl or phenyl groups in analogues.

- Alkyl Chain Length on Sulfonamide : The dimethyl group on the sulfonamide nitrogen (target compound) vs. dipropyl () affects solubility and steric hindrance. Shorter alkyl chains (e.g., -N(CH₃)₂) may enhance crystallinity compared to bulkier substituents .

Physical and Chemical Properties

- Solubility : The target compound’s dimethylsulfonamide group enhances solubility in polar aprotic solvents (e.g., DMSO) compared to sulfonic acids, which are highly water-soluble but prone to ionization .

- Thermal Stability : Benzimidazoles with hydroxymethyl groups (e.g., ’s Do4OH) exhibit lower melting points than aromatic-substituted analogues due to reduced packing efficiency. However, the rigid benzimidazole core may counteract this effect .

- Electronic Effects : The electron-withdrawing sulfonamide group deactivates the benzimidazole ring, reducing nucleophilic reactivity compared to 5-methylbenzimidazole derivatives .

Biological Activity

2-(hydroxymethyl)-N,N-dimethyl-1H-benzimidazole-5-sulfonamide is a compound that belongs to the class of benzimidazole derivatives, recognized for their diverse biological activities. The unique structure of this compound, which includes a benzimidazole core, hydroxymethyl group, and sulfonamide functionality, contributes to its potential therapeutic applications. This article provides an overview of its biological activity, synthesis methods, and relevant case studies.

Structural Characteristics

The molecular formula of this compound is C_{11}H_{14}N_{2}O_{3}S, with a molecular weight of approximately 255.29 g/mol. The presence of a sulfonamide group enhances its hydrogen bonding capabilities and solubility in polar solvents, while the hydroxymethyl substituent may stabilize specific conformations through intramolecular interactions .

Anticancer Properties

Recent studies have highlighted the anticancer potential of benzimidazole derivatives. For instance, compounds structurally related to this compound have shown significant cytotoxic effects against various cancer cell lines. In one study, a derivative exhibited an IC50 value of 25.72 ± 3.95 μM against MCF cell lines, indicating its potential for inducing apoptosis in cancer cells .

Antimicrobial Activity

Benzimidazole derivatives are known for their antimicrobial properties. The sulfonamide functionality in this compound may enhance its effectiveness against bacterial strains. Structural analogs have demonstrated strong activity against Gram-positive bacteria, with some derivatives achieving minimum inhibitory concentrations (MIC) as low as 0.015 mg/mL .

The mechanisms underlying the biological activities of this compound include:

- Inhibition of Microtubule Formation: Similar to other benzimidazoles, it may disrupt microtubule dynamics, affecting cell division and proliferation.

- Enzyme Inhibition: The sulfonamide group can interact with various enzymes, potentially leading to inhibition of key metabolic pathways in pathogens and cancer cells.

Synthesis Methods

The synthesis of this compound can be achieved through several methodologies:

- Conventional Synthetic Routes: Utilizing standard organic reactions involving benzimidazole precursors and sulfonyl chlorides.

- Green Chemistry Approaches: Implementing environmentally friendly solvents and catalysts to enhance yield and reduce waste during synthesis .

Case Studies

Case Study 1: Anticancer Activity Evaluation

A recent study evaluated the anticancer effects of a series of benzimidazole derivatives in tumor-bearing mice. The results indicated that treatment with these compounds significantly suppressed tumor growth compared to controls, supporting their potential as anticancer agents .

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of various benzimidazole derivatives, including those similar to this compound. The study found that certain modifications enhanced activity against resistant bacterial strains, highlighting the importance of structural diversity in optimizing therapeutic efficacy .

Comparative Analysis

To better understand the unique features of this compound in relation to other compounds, a comparative analysis is presented below:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Benzimidazole | Benzene fused with imidazole | Core structure common to many derivatives |

| Sulfanilamide | Sulfonamide group attached to aniline | First sulfonamide antibiotic |

| Metronidazole | Nitromidazole structure | Antiprotozoal and antibacterial properties |

| Omeprazole | Benzimidazole with a pyridine ring | Proton pump inhibitor used for gastric issues |

This table illustrates the diversity within the class of benzimidazoles and emphasizes the distinct combination of functionalities present in this compound.

Q & A

Q. What are the recommended synthetic routes for 2-(hydroxymethyl)-N,N-dimethyl-1H-benzimidazole-5-sulfonamide?

The synthesis typically involves coupling a benzimidazole precursor with a sulfonamide group under controlled conditions. For example:

- React 5-amino-benzimidazole derivatives with sulfonyl chlorides in the presence of a base (e.g., pyridine or triethylamine) to introduce the sulfonamide moiety .

- Optimize hydroxylation at the 2-position using hydroxymethylation agents like formaldehyde derivatives under acidic or basic conditions. Reaction parameters (temperature, solvent polarity) should be systematically varied to maximize yield .

Q. Which analytical techniques are critical for structural confirmation and purity assessment?

- Nuclear Magnetic Resonance (NMR): Employ and NMR in deuterated solvents (e.g., DMSO-d) to assign protons and carbons, focusing on the hydroxymethyl (-CHOH) and dimethylamino (-N(CH)) groups .

- Mass Spectrometry (MS): Use high-resolution ESI-MS or MALDI-TOF to confirm molecular ion peaks and fragmentation patterns .

- X-ray Crystallography: For unambiguous structural determination, refine single-crystal data using programs like SHELXL, ensuring proper treatment of hydrogen bonding and torsion angles .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to explore biological activity?

- Substituent Variation: Systematically modify the hydroxymethyl, dimethylamino, or sulfonamide groups. For example:

- Functional Assays: Use in vitro models (e.g., enzyme inhibition assays for kinases or proteases) and in vivo pharmacokinetic studies in rodents to correlate structural changes with activity .

Q. How can computational methods enhance understanding of its reactivity or binding mechanisms?

- Density Functional Theory (DFT): Calculate electrostatic potential surfaces to identify nucleophilic/electrophilic regions, aiding in predicting reaction sites or ligand-receptor interactions .

- Molecular Dynamics (MD): Simulate solvation effects or protein-ligand docking (e.g., with GROMACS or AutoDock) to study conformational stability and binding affinity .

Q. How should researchers address contradictory data in spectral or biological assays?

- Reproducibility Checks: Verify experimental conditions (e.g., solvent purity, temperature control) and cross-validate results with orthogonal methods (e.g., HPLC for purity, alternative bioassays) .

- Data Normalization: For bioactivity discrepancies, normalize results against positive/negative controls and account for batch-to-batch compound variability .

Q. What strategies optimize regioselectivity during functionalization of the benzimidazole core?

- Directed Metalation: Use directing groups (e.g., sulfonamides) with organometallic reagents (e.g., LDA) to selectively functionalize positions adjacent to the sulfonamide .

- Protection/Deprotection: Temporarily block reactive sites (e.g., hydroxymethyl with silyl ethers) to direct reactions to desired positions .

Q. How can stability under physiological or experimental conditions be evaluated?

- Forced Degradation Studies: Expose the compound to stress conditions (e.g., UV light, acidic/basic hydrolysis) and monitor decomposition via HPLC or LC-MS .

- pH-Dependent Stability: Measure half-life in buffers mimicking biological environments (e.g., pH 2.0 for gastric fluid, pH 7.4 for plasma) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.